![molecular formula C20H26N2OS B4763881 N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4763881.png)
N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea
説明
N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea, also known as Sunitinib, is a small molecule inhibitor that is used in targeted cancer therapy. It was first synthesized in 1998 by Pfizer Global Research and Development, and it was approved by the FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors in 2006. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in other types of cancer.
作用機序
N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea works by inhibiting the activity of multiple receptor tyrosine kinases, which are involved in the growth and survival of cancer cells. By blocking the activity of these receptors, N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea can prevent the growth and spread of cancer cells, and induce apoptosis (programmed cell death).
Biochemical and Physiological Effects
N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea has been shown to have a number of biochemical and physiological effects, including inhibition of angiogenesis (the formation of new blood vessels), induction of apoptosis, and inhibition of tumor cell proliferation. It has also been shown to have anti-inflammatory effects, and to be able to modulate the immune system.
実験室実験の利点と制限
One advantage of using N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea in lab experiments is that it is a well-characterized and widely used small molecule inhibitor, with a well-defined mechanism of action. This makes it a useful tool for studying the role of specific receptor tyrosine kinases in cancer cell growth and survival. One limitation, however, is that N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea is a relatively non-specific inhibitor, and can also inhibit the activity of non-targeted kinases, which can complicate data interpretation.
将来の方向性
There are a number of potential future directions for the use of N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea in cancer therapy. One area of active research is the development of combination therapies that use N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea in combination with other targeted therapies or chemotherapy drugs. Another area of research is the development of new small molecule inhibitors that can target specific receptor tyrosine kinases more selectively than N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea. Finally, there is also ongoing research into the use of N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea in the treatment of other types of cancer, such as pancreatic cancer and lung cancer.
科学的研究の応用
N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea has been extensively studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It has been shown to inhibit the growth of cancer cells by targeting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT).
特性
IUPAC Name |
1-[1-(4-butan-2-ylphenyl)ethyl]-3-(3-methylsulfanylphenyl)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-5-14(2)16-9-11-17(12-10-16)15(3)21-20(23)22-18-7-6-8-19(13-18)24-4/h6-15H,5H2,1-4H3,(H2,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNHKLVGGFASDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C)NC(=O)NC2=CC(=CC=C2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[4-(Butan-2-yl)phenyl]ethyl}-3-[3-(methylsulfanyl)phenyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。